Home > Products > Screening Compounds P5989 > Enkephalin, met(2)-pro(5)-
Enkephalin, met(2)-pro(5)- - 64267-98-7

Enkephalin, met(2)-pro(5)-

Catalog Number: EVT-14639275
CAS Number: 64267-98-7
Molecular Formula: C30H39N5O7S
Molecular Weight: 613.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enkephalin, met(2)-pro(5)- is a synthetic analog of the endogenous opioid peptide Met-enkephalin, which is known for its analgesic properties and role in modulating pain and reward pathways in the central nervous system. This specific analog features a substitution of proline at the fifth position and methionine at the second position of the peptide sequence. The structure and modifications of this compound enhance its stability against enzymatic degradation, thereby improving its potential therapeutic applications.

Source and Classification

Enkephalins are classified as endogenous opioid peptides that bind to opioid receptors, specifically the mu, delta, and kappa receptors. They are derived from larger precursor proteins, such as preproenkephalin. The specific analog met(2)-pro(5)-enkephalin is synthesized to investigate its pharmacological properties and potential as a therapeutic agent in pain management and other conditions related to the opioid system.

Synthesis Analysis

Methods

The synthesis of met(2)-pro(5)-enkephalin typically employs solid-phase peptide synthesis or liquid-phase synthesis techniques. One common method involves using Nα-Boc-chemistry, which allows for selective protection and deprotection of amino acid side chains during the synthesis process. This method has been shown to yield high-purity products (greater than 97%) when followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.

Technical Details

The synthesis process includes:

  • Step 1: Coupling protected amino acids in a specific sequence on a solid support.
  • Step 2: Deprotecting the amino acids to expose reactive sites for subsequent coupling.
  • Step 3: Cleavage from the solid support followed by purification using RP-HPLC.
  • Step 4: Validation of structure through nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) .
Molecular Structure Analysis

Structure

The molecular formula for met(2)-pro(5)-enkephalin can be represented as C₁₁H₁₄N₂O₃S, with a molecular weight of approximately 246.30 g/mol. The peptide sequence typically consists of five amino acids arranged as follows: Tyr-Gly-Gly-Phe-Met, with specific modifications at positions 2 and 5.

Data

  • Molecular Weight: 246.30 g/mol
  • Amino Acid Sequence: Tyr-Gly-Gly-Phe-Met
  • Structural Configuration: The presence of proline at position 5 contributes to a rigid conformation that may enhance receptor binding affinity .
Chemical Reactions Analysis

Reactions

The chemical reactivity of met(2)-pro(5)-enkephalin is primarily influenced by its peptide bonds and functional groups. It can undergo hydrolysis in biological systems, but modifications like the introduction of proline increase resistance to proteolytic enzymes.

Technical Details

In vitro studies have demonstrated that analogs with proline substitutions show improved stability compared to native enkephalins. This stability translates into prolonged bioactivity and potential therapeutic efficacy .

Mechanism of Action

Process

Met(2)-pro(5)-enkephalin acts primarily through binding to opioid receptors, leading to several intracellular signaling cascades. Upon binding:

  • The G-protein coupled receptor undergoes conformational change.
  • This activates downstream signaling pathways that reduce neuronal excitability by decreasing calcium influx and increasing potassium efflux.
  • Ultimately, this results in analgesic effects by inhibiting neurotransmitter release in pain pathways .

Data

Research indicates that enkephalins modulate pain perception by acting on both spinal and supraspinal sites within the central nervous system, influencing both acute and chronic pain responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Generally soluble in water and organic solvents depending on formulation.

Chemical Properties

  • Stability: Enhanced stability due to structural modifications (e.g., proline substitution).
  • pH Sensitivity: Stability can vary with pH; optimal conditions usually around neutral pH .
Applications

Scientific Uses

The primary applications of met(2)-pro(5)-enkephalin include:

  • Pain Management: As an analgesic agent in clinical settings.
  • Research Tool: Used in studies exploring opioid receptor mechanisms and the endogenous opioid system's role in various physiological processes.
  • Potential Therapeutics: Investigated for use in treating conditions related to pain modulation, addiction, and possibly cancer due to its effects on cell proliferation pathways .

Through ongoing research, this compound may lead to new insights into opioid pharmacology and potential therapeutic avenues for managing pain without the adverse effects associated with traditional opioids.

Endogenous Opioid Systems and Enkephalin Analogues

Evolutionary Significance of Enkephalins in Vertebrate Neurobiology

Enkephalins, comprising methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), represent an evolutionarily ancient neuropeptide system. Their precursor gene, proenkephalin (PENK), emerged before the divergence of Protostomes and Deuterostomes ~670 million years ago. Notably, both met-enkephalin and delta opioid receptors are present in mollusks like the octopus, indicating deep conservation of this signaling pathway [1] [7]. In vertebrates, enkephalins regulate stress responses, nociception, and immune function—roles refined through selective pressures. For example, avian studies show that stressors like water deprivation significantly upregulate adrenal PENK expression and increase plasma met-enkephalin levels, paralleling corticosterone elevation. This co-activation suggests enkephalins are integral to the hypothalamic-pituitary-adrenal (HPA) axis across species [7].

The adrenal medulla serves as a critical extra-neural source of enkephalins, particularly during stress. In water-deprived chickens, met-enkephalin concentrations decrease in adrenal tissue due to enhanced release, while PENK mRNA increases—demonstrating dynamic feedback between synthesis and secretion [7]. This endocrine role is conserved in mammals, where adrenal-derived enkephalins modulate inflammation and analgesia peripherally [1] [6].

Receptor co-evolution is equally significant: opioid and adrenergic receptors share transmembrane domains involved in heterodimerization and allosteric modulation. These structural similarities suggest descent from a common primordial receptor. For instance, morphine enhances adrenergic activity in cardiac tissue without binding adrenergic receptors directly, implying deeply integrated signaling [9].

Table 1: Evolutionary Conservation of Enkephalin Functions

FunctionVertebrate ExamplesInvertebrate Evidence
Stress Response ModulationAdrenal PENK upregulation in chickens [7]Chromaffin cell enkephalin release in hypoxia [7]
Immune ModulationT-cell proliferation in mammals [5]Phagocytosis stimulation in mollusks [1]
Receptor CrosstalkOpioid-adrenergic heterodimers in mammals [9]Shared ligand-binding modules in primordial receptors [9]

Structural and Functional Divergence of Met-Enkephalin Analogues

The core pentapeptide motif (YGGF) is indispensable for receptor engagement. Modifications to this region, such as Tyr¹ substitution or Met⁵ deletion, abolish bioactivity by disrupting docking to opioid receptors. However, C-terminal extensions generate functionally diverse peptides:

  • Met-enkephalin-Arg⁶-Phe⁷ (MERF): This endogenous heptapeptide exhibits higher metabolic stability than met-enkephalin and enhanced affinity for delta and mu opioid receptors [6] [10].
  • Opioid Growth Factor (OGF; Met-enkephalin): Beyond neurotransmission, OGF inhibits cell proliferation via the OGFr receptor, which is structurally distinct from classical opioid receptors. OGF upregulates cyclin-dependent kinases p16 and p21, arresting cells at G₀/G₁ phase [2].

Synthetic modifications further alter pharmacokinetics and receptor specificity:

  • D-Ala² substitutions: Derivatives like DADLE ([D-Ala², D-Leu⁵]-enkephalin) resist aminopeptidase degradation. This change extends half-life but may introduce seizure risk via mu-receptor activation in limbic regions [3] [10].
  • Conformational constraint: Cyclization (e.g., DPDPE) or dimerization (e.g., biphalin) enhances blood-brain barrier penetration and delta-receptor selectivity [3].

The enkephalin derivative E10 (AGGFL) exemplifies structure-function tailoring. By replacing Tyr¹ with Ala, E10 escapes enzymatic cleavage while retaining delta-receptor binding. In murine wound models, E10 accelerates re-epithelialization by elevating epidermal growth factor (EGF) by 2.4-fold compared to controls [8].

Comparative Analysis of Endogenous vs. Synthetic Enkephalin Derivatives

Metabolic stability represents a key distinction. Endogenous enkephalins have plasma half-lives of 2–5 minutes due to rapid hydrolysis by aminopeptidases N/CD10 and enkephalinases. Synthetic analogues address this via:

  • N-terminal alkylation (e.g., D-Ala²)
  • C-terminal amidation
  • Non-peptide backbones [3] [10]

Receptor selectivity profiles also differ markedly:

  • Endogenous MERF: Binds mu > delta receptors, activating the HPA axis and increasing locomotion in mice [10].
  • Synthetic Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN): A MERF derivative with preferential mu-receptor affinity. Naloxonazine (mu-antagonist) abolishes its neuroendocrine effects, while nor-binaltorphimine (kappa-antagonist) does not [10].
  • Deltorphin II: Selectively activates delta receptors but induces hippocampal seizures at high doses [3].

Functional outcomes highlight therapeutic advantages of synthetics:

  • Wound Healing: E10 reduces scar depression index (SDI) by 73% versus controls by enhancing EGF production and collagen organization [8].
  • Cell Proliferation Control: OGF inhibits pancreatic and squamous carcinoma growth via p21/p16 pathways, while endogenous enkephalins lack this potency [2].
  • Immune Priming: Synthetic met-enkephalin analogues enhance neutrophil phagocytosis and oxidative burst 30–40% more effectively than endogenous peptides [5].

Table 2: Comparative Properties of Enkephalin Analogues

AnalogStructural ModificationReceptor SelectivityPrimary Functional Advantage
MERFArg⁶-Phe⁷ C-terminal extensionμ > δHPA axis activation [10]
DADND-Ala², D-Nle⁵μ-specificProlonged neuroendocrine effects [10]
E10 (AGGFL)Tyr¹→Alaδ-specificEnhanced wound healing via EGF [8]
BiphalinDimeric enkephalin hydrazideμ/δ balancedBBB penetration [3]
OGF (Met-enkephalin)None (native)OGFr-specificCell cycle arrest in neoplasia [2]

Properties

CAS Number

64267-98-7

Product Name

Enkephalin, met(2)-pro(5)-

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C30H39N5O7S

Molecular Weight

613.7 g/mol

InChI

InChI=1S/C30H39N5O7S/c1-43-15-13-23(34-27(38)22(31)16-20-9-11-21(36)12-10-20)28(39)32-18-26(37)33-24(17-19-6-3-2-4-7-19)29(40)35-14-5-8-25(35)30(41)42/h2-4,6-7,9-12,22-25,36H,5,8,13-18,31H2,1H3,(H,32,39)(H,33,37)(H,34,38)(H,41,42)/t22-,23+,24-,25-/m0/s1

InChI Key

FVPVIFYQSNGPQO-NDBXHCKUSA-N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.